Product packaging for 8-Hydroxy-N-n-propylnoraporphine(Cat. No.:)

8-Hydroxy-N-n-propylnoraporphine

Cat. No.: B1230845
M. Wt: 279.4 g/mol
InChI Key: UTDDJXBTAJAUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-N-n-propylnoraporphine is a synthetic aporphine derivative investigated for its activity on central dopamine receptors. As a structural analog of the potent dopamine agonist N-n-propylnorapomorphine (NPA) , this compound contributes to the study of dopaminergic systems. Early research synthesized and evaluated this compound to understand the structure-activity relationships of aporphine compounds . These studies were pivotal in confirming that the rigid aporphine ring system is critical for potent dopamine agonist activity, and that hydroxyl group positioning significantly influences interaction with dopamine receptor subtypes . In vivo animal studies using unilateral 6-OHDA-lesioned models and stereotypy tests demonstrated that 8-Hydroxy-N-n-propylnorapomorphine exhibited only very weak activity compared to apomorphine and its more potent analogs, helping to delineate the specific structural requirements for binding and activation . This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO B1230845 8-Hydroxy-N-n-propylnoraporphine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-8-ol

InChI

InChI=1S/C19H21NO/c1-2-10-20-11-9-13-5-3-7-15-14-6-4-8-18(21)16(14)12-17(20)19(13)15/h3-8,17,21H,2,9-12H2,1H3

InChI Key

UTDDJXBTAJAUMM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C=CC=C4O

Synonyms

8-hydroxy-N-n-propylnoraporphine
8-hydroxy-N-n-propylnoraporphine, hydroiodide, (+-)-isomer
8-OHPNA

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization for Pharmacological Research

General Synthetic Approaches to Aporphine (B1220529) Skeletons

The construction of the characteristic four-ring aporphine core has been achieved through various synthetic strategies. These methods often involve the formation of the C-ring from a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate. nih.gov

Reissert Alkylation-Pschorr Cyclization Pathways for Aporphine Synthesis

A classical and effective method for the synthesis of aporphines involves a combination of Reissert alkylation and Pschorr cyclization. nih.govacs.org The Pschorr cyclization, in particular, has been a cornerstone in aporphine synthesis. This reaction involves the diazotization of an 8-aminobenzyltetrahydroisoquinoline, followed by decomposition to induce cyclization and form the aporphine core. clockss.org For instance, the synthesis of aporphines can be achieved through the Pschorr cyclization of 1-(2′-aminobenzyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinolines, which has been shown to produce high yields of various aporphine alkaloids. researchgate.net This pathway has been utilized in the synthesis of numerous aporphine derivatives. nih.govacs.org

Stereoselective Synthesis of Aporphine Enantiomers

The biological activity of aporphines is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial. Enantioselective synthesis of aporphine enantiomers has been achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis. For example, the enantioselective synthesis of (R)-nornuciferine and (R)-nuciferine has been accomplished using a catalytic asymmetric transfer hydrogenation, resulting in high yield and excellent enantiomeric excess. researchgate.net Another approach involves the use of chiral N-tert-butanesulfinyl imines as intermediates to achieve stereocontrolled synthesis. mdpi.com These methods allow for the preparation of specific enantiomers, which is essential for studying their distinct pharmacological properties. nih.gov

Targeted Synthesis of 8-Hydroxy-N-n-propylnoraporphine and Key Analogues

The targeted synthesis of specific aporphine derivatives, such as this compound, allows for the investigation of structure-activity relationships and the development of compounds with tailored pharmacological profiles.

Synthesis of 8-Hydroxyaporphine (B1220372) and its N-n-propyl Derivative

The synthesis of 8-hydroxyaporphine derivatives can be approached through methods like the Skraup reaction, which involves the cyclization of o-aminophenol with glycerol. google.comchemicalbook.comgoogle.com Various modifications to this reaction have been developed to optimize the yield and purity of the resulting 8-hydroxyquinoline (B1678124) core, which is a key structural component. google.comgoogle.com The synthesis of N-n-propylnoraporphine derivatives often involves the alkylation of the corresponding noraporphine precursor.

Derivatization Strategies for Modified Aporphines

To explore the pharmacological potential of the aporphine scaffold further, derivatization strategies are employed to create a variety of analogs with modified substitution patterns.

Synthesis of Monohydroxyaporphines at Alternative Positions (e.g., 10-hydroxy, 11-hydroxy)

The position of the hydroxyl group on the aporphine skeleton significantly influences its biological activity. The total synthesis of monohydroxyaporphines, such as (±)-11-hydroxyaporphine, (±)-11-hydroxynoraporphine, and (±)-11-hydroxy-N-propylnoraporphine, has been reported. acs.orgnih.gov The synthesis of (R)-11-hydroxyaporphine has been accomplished from natural morphine through efficient synthetic sequences. nih.gov These synthetic efforts provide access to a range of monohydroxylated aporphine analogs, enabling detailed structure-activity relationship studies. nih.govnih.gov

Introduction of Methoxy (B1213986) and Other Substituents on Aporphine Rings

The substitution pattern on the aporphine ring system, particularly the presence and position of methoxy (–OCH₃) and hydroxyl (–OH) groups, is crucial in defining the pharmacological profile of these alkaloids. The introduction of these substituents is a key focus in synthetic organic chemistry, aimed at creating analogues with desired biological activities.

Generally, methoxy and hydroxyl groups are introduced onto the aromatic rings of the aporphine core through electrophilic substitution reactions. nih.gov The precise location of these substitutions can significantly alter the compound's properties. In many naturally occurring aporphine alkaloids, the aromatic rings are substituted with hydroxyl and methoxy groups. nih.gov For instance, proaporphines, which are biosynthetic precursors to some aporphine alkaloids, often feature hydroxyl and methoxy groups at the C1, C2, and C10 positions. nih.gov

Synthetic strategies often involve multi-step processes. One common approach is the use of a 1-benzyl-1,2,3,4-tetrahydroisoquinoline intermediate, which can undergo cyclization reactions, often catalyzed by metals or promoted by light, to form the C-ring of the aporphine structure. nih.gov This method allows for the synthesis of aporphinoids with a diverse range of substitution patterns. nih.gov Another advanced approach involves a two-bond disconnection strategy that forms the C-ring through a sequence of reactions, typically starting with [4+2] cycloadditions. nih.gov

The conversion between hydroxyl and methoxy groups is also a common synthetic step. For example, the biosynthesis of the aporphine alkaloid boldine (B1667363) from reticuline (B1680550) involves demethylation followed by remethylation, which changes the pattern of hydroxyl and methoxy groups on the final product. thieme-connect.com Such functional group interconversions are synthetically valuable for creating specific analogues. The interaction between substituents on the benzene (B151609) ring, such as acetyl and methoxy groups, has been studied to understand their influence on the molecule's thermodynamic properties, which is vital for predicting the distribution of isomers in reaction mixtures. doi.org

N-Substitution Modifications (e.g., N-alkyl groups)

The process of adding an alkyl group to a secondary amine (a "nor-" compound, indicating the absence of a methyl group on the nitrogen) is known as N-alkylation. For instance, the synthesis of N-n-propylnoraporphine involves the introduction of an n-propyl group onto the nitrogen of the corresponding noraporphine precursor. While direct alkylation of similar heterocyclic systems can sometimes lead to a mixture of N- and O-alkylated products, specific synthetic routes are designed to favor N-alkylation. nih.gov

One established method for creating N-alkylated analogues involves a sequence of reactions. For example, a precursor molecule can undergo coupling with various amines to form an amide, which is then subjected to reduction to yield the desired N-alkylated secondary or tertiary amine. nih.gov In the context of aporphine synthesis, N-substitution is often a critical step in creating derivatives with specific biological targets. For example, N-methyl and N-(2-hydroxypropyl) substitutions on the aporphine skeleton have been shown to be beneficial for cytotoxicity in cancer cells. nih.gov The synthesis of R-(−)-N-n-propyl-11-hydroxy-3-hydroxypropanoxyaporphine, a related compound, starts from a precursor that already contains the N-n-propyl group, which is carried through the subsequent reaction steps. nih.gov

Precursor TypeN-Substituent to be AddedGeneral Reaction Type
Noraporphine (Secondary Amine)n-PropylN-Alkylation
Noraporphine (Secondary Amine)MethylReductive Amination
Amide PrecursorVarious Alkyl GroupsAmide Reduction

Radiochemical Synthesis for Receptor Imaging Research

Radiochemical synthesis plays a pivotal role in modern neuroscience and pharmacology research, particularly in the development of tracers for in vivo imaging techniques like Positron Emission Tomography (PET). moravek.comnih.gov PET is a highly sensitive, noninvasive molecular imaging technology that allows for the quantitative analysis of physiological functions inside the body. moravek.comnih.gov The technique relies on the detection of radiation emitted by a radiotracer, which is a biologically active molecule labeled with a short-lived positron-emitting isotope. moravek.comnih.gov

The choice of radionuclide is critical and depends on the biological process being studied. For processes that occur over a short timeframe, short-lived radionuclides like fluorine-18 (B77423) (¹⁸F, half-life ≈ 110 minutes) are often used. nih.govmdpi.com The development of radiolabeled compounds, or radiopharmaceuticals, involves complex chemical synthesis to incorporate the radioisotope into the target molecule without altering its biological properties. mdpi.com These radiotracers are designed to target specific molecular events, such as binding to a particular receptor in the brain. nih.gov

Development of Radiolabeled Aporphine Analogues for Positron Emission Tomography (PET)

Aporphine analogues are frequently radiolabeled to serve as imaging agents for dopamine (B1211576) receptors in the brain, given their structural similarity to dopamine. The development of these radiotracers allows researchers to study the distribution and density of these receptors in both healthy and diseased states.

A key example is the synthesis of ¹⁸F-labeled aporphine analogues. Fluorine-18 is a widely used PET nuclide due to its ideal imaging characteristics and suitable half-life. mdpi.com A convenient synthesis has been developed for ¹⁸F-radiolabeled R-(−)-N-n-propyl-2-(3-fluoropropanoxy-11-hydroxynoraporphine). nih.gov The synthesis process starts with a precursor molecule, specifically a monotosylated derivative of the aporphine core.

The general steps for the radiolabeling process are as follows:

Preparation of the Precursor: A suitable precursor molecule is synthesized, which contains a leaving group (like a tosylate) at the position where the radioisotope will be attached. In the synthesis of the aforementioned compound, a monotosyl precursor was prepared from R-(−)-11-hydroxy-2-(3-hydroxypropanoxy)-N-n-propylaporphine. nih.gov

Radiolabeling Reaction: The precursor is then reacted with the radioisotope. For ¹⁸F-labeling, this typically involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces the leaving group. The [¹⁸F]fluoride is usually produced in a cyclotron and prepared in a reactive form, often complexed with a potassium ion and a cryptand like Kryptofix 2.2.2 (K222). nih.gov The reaction is carried out in an anhydrous solvent like acetonitrile (B52724) at an elevated temperature. nih.gov

Deprotection (if necessary): In many syntheses, protecting groups are used to prevent side reactions. After the radiolabeling step, these groups must be removed. For instance, a subsequent step might involve hydrolysis with a base, such as sodium hydroxide, to reveal the final structure. nih.gov

Purification: The final radiolabeled compound must be rapidly purified to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts. This is typically achieved using high-performance liquid chromatography (HPLC).

This process yields the desired radiolabeled aporphine analogue with high radiochemical purity, ready for use in PET imaging studies. nih.gov

Compound/IntermediateRole in Synthesis
(R)-11-hydroxy-2-(3-hydroxypropanoxy)-N-n-propylaporphineStarting material for precursor
Monotosyl PrecursorMolecule to be radiolabeled
[¹⁸F]KF/Kryptofix 2.2.2Source of radioactive fluorine
AcetonitrileReaction solvent
Sodium HydroxideDeprotection agent
¹⁸F-labeled Aporphine AnalogueFinal product for PET imaging

Dopaminergic System Interactions

The primary mechanism of action for N-n-propylnoraporphine derivatives involves their interaction with the brain's dopaminergic system. This interaction is multifaceted, encompassing direct binding to dopamine receptors, functional agonism or antagonism, and modulation of dopamine synthesis pathways.

Research indicates that 11-hydroxy-N-n-propylnoraporphine (11-OH-NPa) demonstrates a notable preference for the D2 subfamily of dopamine receptors over the D1 subfamily. Studies have consistently reported its high affinity, in the nanomolar range, for cerebral D2 receptor sites, while its affinity for D1 sites is considerably lower nih.gov.

While specific Ki values for 11-OH-NPa are not always detailed, data from closely related analogues underscore this D2-selectivity. For instance, the compound (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, which shares the key 11-hydroxy and N-n-propyl groups, shows a profound selectivity for D2 receptors. In binding assays using rat forebrain tissue, this compound displayed a high affinity for D2 receptors with a Ki value of 44 nM, compared to a much weaker affinity for D1 receptors with a Ki value of 1690 nM nih.gov. This represents an approximately 38-fold selectivity for the D2 receptor over the D1 receptor. The N-n-propyl substituent is considered a major determinant of this high D2 affinity and selectivity nih.gov. The parent compound, (-)-N-propyl-norapomorphine (NPA), also shows good affinity for D3 receptors (Ki of 0.3 nM) nih.gov.

Interactive Table: Dopamine Receptor Binding Affinities of a Related Aporphine
CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D2/D1 Selectivity Ratio
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine1690 nih.gov44 nih.gov~38

The functional activity of 11-hydroxy-N-n-propylnoraporphine at dopamine receptors is critically dependent on its stereochemistry. The enantiomers of this compound exhibit opposing pharmacological effects nih.gov.

The (R)-(-) enantiomer, (R)-11-OH-NPa, acts as a potent dopamine receptor agonist nih.govnih.gov. In animal models, it induces stereotyped behaviors that are characteristic of dopamine receptor activation, and these effects can be blocked by dopamine antagonists like haloperidol (B65202) nih.gov.

Conversely, the (S)-(+) enantiomer, (S)-11-OH-NPa, functions as a dopamine receptor antagonist nih.govnih.gov. It does not induce dopamine-like behaviors on its own; instead, it inhibits the effects of other dopamine agonists, such as apomorphine (B128758), and reduces spontaneous locomotion nih.gov. This profile suggests that while both enantiomers can bind to dopamine receptors, only the (R)-isomer effectively activates them to produce a significant post-synaptic response nih.gov.

Aporphine derivatives, particularly those with an N-n-propyl group, are known to exhibit functional selectivity for presynaptic D2/D3 autoreceptors over postsynaptic D2 receptors, especially at lower doses. Presynaptic autoreceptors act as a negative feedback mechanism, inhibiting dopamine synthesis and release.

The stereochemical configuration of 11-hydroxy-N-n-propylnoraporphine is a decisive factor in its pharmacological action, creating a stark divergence between its enantiomers nih.gov.

(R)-(-)-11-hydroxy-N-n-propylnoraporphine : This enantiomer is a potent dopamine agonist. It effectively stimulates dopamine receptors, leading to characteristic dopaminergic behavioral responses nih.gov. Its activity is comparable in potency to that of (R)-apomorphine nih.gov.

(S)-(+)-11-hydroxy-N-n-propylnoraporphine : In sharp contrast, this enantiomer behaves as a dopamine antagonist nih.govnih.gov. It effectively blocks the motor-stimulating effects of agonists like apomorphine and reduces spontaneous motor activity, without inducing catalepsy itself nih.gov. This suggests it binds to the receptor but lacks the intrinsic efficacy to trigger a significant postsynaptic signal, thereby preventing other agonists from binding and activating the receptor nih.gov.

This pronounced stereoselectivity highlights the precise three-dimensional structural requirements for agonistic activity at the dopamine receptor.

Dopamine agonists, particularly those acting on D2 receptors, play a key role in the feedback regulation of dopamine synthesis. The rate-limiting step in the synthesis of dopamine is the conversion of L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase (TH) nih.gov.

The activity of tyrosine hydroxylase is inhibited by dopamine itself in a process known as feedback inhibition nih.gov. Dopamine agonists like (R)-11-hydroxy-N-n-propylnoraporphine mimic this effect. By stimulating presynaptic D2 autoreceptors, these agonists trigger the same intracellular signaling cascades that the neuron uses to sense high levels of synaptic dopamine. This signaling leads to a decrease in the activity of tyrosine hydroxylase, thus reducing the rate of new dopamine synthesis nih.govnih.gov. This is a fundamental mechanism by which dopaminergic neurons maintain homeostasis. Therefore, as a potent D2 agonist, (R)-11-OH-NPa is expected to inhibit dopamine synthesis via this feedback mechanism on tyrosine hydroxylase.

Information Regarding "this compound" Remains Limited in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific literature and databases, there is insufficient specific data to construct a detailed pharmacological article on the chemical compound "this compound" as per the requested outline.

Extensive searches for this specific aporphine derivative did not yield dedicated studies detailing its pharmacological mechanisms or receptor interaction profiles. The available research in the aporphine chemical class tends to focus on other analogues, such as 10,11-dihydroxy derivatives like N-n-propylnorapomorphine (NPA) wikipedia.orgnih.gov, or other positional isomers like 11-hydroxy-N-n-propylnoraporphine nih.gov and 2-hydroxyapomorphine nih.gov.

For instance, studies on the closely related N-n-propylnorapomorphine (NPA) describe it as a potent dopamine agonist, with effects on dopamine D2/D3 autoreceptors and postsynaptic receptors that influence locomotion and other behaviors in rodents wikipedia.orgnih.gov. Research has also been conducted on various other substituted aporphines, detailing how different chemical groups at various positions on the aporphine core influence affinity and selectivity for dopamine and serotonin (B10506) receptors nih.govnih.govnih.gov.

A significant portion of the search results referenced the compound 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) nih.govnih.govnih.gov. While the name bears some resemblance, 8-OH-DPAT belongs to the aminotetralin class and is structurally distinct from the aporphine skeleton of this compound. As a well-characterized and selective 5-HT1A receptor agonist, 8-OH-DPAT is a valuable tool in neuroscience research, but its pharmacological data cannot be attributed to the requested compound.

Due to the stringent requirement to focus solely on "this compound" and the lack of specific research findings for this molecule, it is not possible to provide a scientifically accurate and detailed article covering its effects on dopamine release, serotonin receptor binding affinities, or its interactions with noradrenergic systems. The creation of data tables and detailed descriptions for the specified outline sections would require dedicated research that does not appear to be available in the public domain at this time.

Pharmacological Mechanisms and Receptor Interaction Studies

Cholinergic System Interactions

Extensive literature searches did not yield specific data on the indirect modulation of cholinergic contraction in in vitro models by 8-Hydroxy-N-n-propylnoraporphine. Current research on this particular compound has not elucidated its effects on acetylcholine-mediated muscle contractions in isolated tissue preparations. Therefore, detailed research findings and data tables for this specific pharmacological action are not available at this time.

Preclinical Pharmacological Evaluation in Biological Models

In Vitro Cellular and Tissue-Level Studies

In vitro studies are fundamental to characterizing the direct interactions of a compound with its molecular targets, providing insights into its affinity, selectivity, and functional activity at specific receptors and enzymes.

Receptor binding assays are crucial for determining the affinity of a compound for specific receptor subtypes. For aporphine (B1220529) derivatives, these studies have historically focused on dopamine (B1211576) D1 and D2 receptors, which are highly expressed in rodent brain regions like the striatum and forebrain.

While direct binding data for 8-Hydroxy-N-n-propylnoraporphine is not extensively detailed in the available literature, significant research on its close structural isomer, 11-Hydroxy-N-n-propylnoraporphine, provides critical insights. A key study evaluated the binding affinities of the (R)- and (S)-enantiomers of 11-Hydroxy-N-n-propylnoraporphine to dopamine receptors in membrane preparations from rat striatum. nih.gov The assays used radioligands to measure the concentration of the test compound required to inhibit 50% of the specific binding (IC50).

The results indicated a clear stereoselectivity in receptor binding. The (R)-enantiomer demonstrated significantly higher affinity for dopamine receptors compared to the (S)-enantiomer. nih.gov This finding is consistent with the general structure-activity relationship for aporphines, where the (R) configuration is typically preferred for potent interaction with dopamine receptors. nih.gov Specifically, both enantiomers of 11-Hydroxy-N-n-propylnoraporphine were found to bind to dopamine receptors, but with differing potencies that suggest distinct pharmacological roles. nih.gov

Further studies on related compounds, such as (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine, have reinforced the importance of the N-propyl substituent for high affinity and selectivity for the D2 receptor over the D1 receptor in rat forebrain tissue. nih.gov

Inhibitory Potency (IC50) of 11-Hydroxy-N-n-propylnoraporphine Enantiomers at Dopamine Receptors in Rat Striatum nih.gov
CompoundRadioligandReceptor TargetIC50 (nM)
(R)-(-)-11-Hydroxy-N-n-propylnoraporphine[³H]SpiperoneDopamine D2-like18.0 ± 4.0
(S)-(+)-11-Hydroxy-N-n-propylnoraporphine[³H]SpiperoneDopamine D2-like1500 ± 200

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. While this technique has been employed to study the effects of various psychoactive compounds on dopamine and serotonin (B10506) release, specific data detailing the effects of this compound on neurotransmitter release using microdialysis is not available in the reviewed scientific literature. nih.govnih.gov

Aporphine compounds can modulate the activity of enzymes involved in signal transduction cascades, such as adenylyl cyclase, which is responsible for the synthesis of cyclic AMP (cAMP). The modulation of this enzyme is a hallmark of G protein-coupled receptor activation, with D1-like receptors typically stimulating its activity and D2-like receptors inhibiting it. nih.gov

Studies on various hydroxyaporphines have demonstrated their ability to affect adenylyl cyclase. For instance, the (R)-enantiomers of aporphines are generally more potent in stimulating this enzyme compared to their (S)-counterparts. nih.gov Research on (R)-2-methoxy-N-n-propylnorapomorphine (MNPA), a related N-propylnoraporphine, showed that it robustly inhibits forskolin-stimulated cAMP accumulation in cells expressing either D2 or D3 dopamine receptors, confirming its role as a full agonist at these inhibitory receptors. nih.gov This suggests that N-n-propylnoraporphine derivatives with high affinity for D2 receptors, such as the 8-hydroxy variant, would likely act as inhibitors of adenylyl cyclase activity.

Modern pharmacological profiling often includes the investigation of distinct intracellular signaling pathways, such as Gq-mediated calcium mobilization or β-arrestin recruitment, to understand ligand bias. However, specific experimental data on the effects of this compound on these particular signal transduction pathways are not available in the current body of scientific literature.

Electrophysiological techniques are used to record the electrical activity of neurons and assess how it is altered by a pharmacological agent. The ventral tegmental area (VTA) and dorsal raphe nucleus (DRN) are key brain regions involved in dopamine and serotonin signaling, respectively. Despite the known importance of these areas, studies detailing the direct effects of this compound on the neuronal firing rates within the VTA or DRN through electrophysiological recordings have not been reported in the reviewed literature.

In Vivo Animal Model Studies

In vivo studies in animal models are essential for understanding the functional consequences of a compound's molecular interactions, translating receptor binding and enzyme modulation into observable behavioral effects.

The neuropharmacological evaluation of the enantiomers of the closely related isomer, 11-Hydroxy-N-n-propylnoraporphine, in rats has provided valuable information on their functional roles as dopamine agonists or antagonists. nih.gov In these studies, (R)-(-)-11-Hydroxy-N-n-propylnoraporphine was found to induce stereotyped behaviors, such as sniffing and gnawing. nih.gov This effect is characteristic of dopamine receptor activation in the nigrostriatal pathway. In contrast, the (S)-(+)-enantiomer did not induce these behaviors on its own and, furthermore, was able to antagonize the motor arousal effects induced by the potent dopamine agonist apomorphine (B128758). nih.gov

These findings strongly indicate that, similar to other aporphines, the stereochemistry at the 6a carbon is a critical determinant of functional activity. The (R)-enantiomer of 11-Hydroxy-N-n-propylnoraporphine acts as a dopamine agonist, capable of activating dopamine receptors to produce a behavioral response. nih.gov Conversely, the (S)-enantiomer acts as a dopamine antagonist, binding to the receptors without eliciting a significant response and thereby blocking the effects of an agonist. nih.gov These in vivo results align perfectly with the in vitro binding data, which showed the (R)-enantiomer to have a much higher affinity for dopamine receptors. nih.gov

Behavioral Assessments in Rodent Models

Behavioral assessments in rodent models are crucial for determining the potential therapeutic effects of novel psychoactive compounds. These tests are designed to evaluate a compound's impact on motor function, specific behaviors, and its potential efficacy in models of neurological and psychiatric disorders.

The 6-hydroxydopamine (6-OHDA) lesion model in rats is a cornerstone for studying Parkinson's disease and assessing the efficacy of dopaminergic drugs. In this model, the neurotoxin 6-OHDA is injected into one side of the brain, typically in the medial forebrain bundle or the substantia nigra, to selectively destroy dopamine neurons. This unilateral depletion of dopamine leads to a motor asymmetry that can be quantified by observing the rat's rotational (turning) behavior in response to dopamine receptor agonists.

Peptidomimetic analogues of Pro-Leu-Gly-NH2 (PLG) have been shown to potentiate the contralateral rotational behavior induced by apomorphine in 6-OHDA-lesioned rats, suggesting a modulatory effect on the dopaminergic system. mcmaster.ca One analogue, PAOPA, was found to be significantly more potent and efficacious than PLG. mcmaster.ca Another study demonstrated that two novel analogues of PLG were 10 to 100 times more potent than PLG in enhancing the rotational response to apomorphine. nih.gov These findings highlight the utility of the rotational model in discerning the in-vivo activity and potential therapeutic utility of compounds targeting the dopaminergic system.

Table 1: Effects of Selected Compounds on Rotational Behavior in 6-OHDA Lesioned Rats

Compound/TreatmentObserved Effect on RotationReference
ApomorphineInduces contralateral rotation nih.govlu.se
D-amphetamineInduces ipsilateral rotation nih.gov
PAOPA + ApomorphinePotentiates contralateral rotation mcmaster.ca
PLG Analogue A + Apomorphine100x more potent than PLG in increasing contralateral rotation nih.gov
PLG Analogue B + Apomorphine10x more potent than PLG in increasing contralateral rotation nih.gov

Locomotor activity tests are used to assess the stimulant or sedative effects of a compound. In an open-field arena, the horizontal (distance traveled) and vertical (rearing) movements of an animal are tracked over time. For N-n-propylnoraporphine (NPA) analogues, the effects on locomotor activity can be complex.

Studies on the optical isomers of apomorphine and NPA revealed that the R(-) isomers induce motor-excitatory effects. nih.gov In contrast, the S(+) isomers, particularly S(+)N-n-propylnoraporphine, selectively inhibit locomotor activity without inducing stereotypy. nih.gov This suggests that the stereochemistry of the aporphine molecule is critical to its pharmacological effect. Another analogue, (-)-10,11-methylenedioxy-N-n-propylnoraporphine (MDO-NPA), has shown biphasic effects on general activity, with larger doses stimulating activity and smaller doses causing marked inhibition. nih.gov

In lesioned animals, such as those with neonatal 6-OHDA lesions of the frontal cortex, long-term changes in locomotor activity can be observed. One study found that male rats with such lesions were hyperactive in adulthood compared to control animals. researchgate.net

Beyond general locomotor activity, specific behaviors are analyzed to build a more detailed pharmacological profile of a compound.

Stereotypy: This refers to repetitive, compulsive behaviors such as sniffing, licking, and gnawing. In rodents, stereotypy is often induced by high doses of dopamine agonists. The R(-) isomers of apomorphine and NPA are known to induce strong stereotyped behaviors. nih.gov MDO-NPA is also potent in producing stereotypy. nih.gov The (R)-(-)-enantiomer of 11-hydroxy-N-n-propylnoraporphine has also been shown to induce stereotyped behavior in rats. nih.gov

Hypothermia: Changes in body temperature can be an indicator of a compound's interaction with neurotransmitter systems, particularly the serotonergic system. For example, the 5-HT1A agonist 8-OH-DPAT is known to decrease rectal temperature in rats. nih.gov

Antinociception: This is the reduction of pain sensitivity. Some aporphine alkaloids have been reported to exert naloxone-reversible antinociceptive activity, indicating an interaction with the opioid system. wikipedia.org

Penile Erection: Some dopamine agonists, including the parent compound of the aporphine class, apomorphine, are known to induce penile erections. This effect is thought to be mediated by central dopamine receptors.

The potential of a compound to prevent or reduce the severity of seizures is assessed using various animal models of epilepsy. These can include seizures induced by electrical stimulation (e.g., maximal electroshock test), chemical convulsants (e.g., pentylenetetrazol), or sensory stimuli (e.g., audiogenic seizures).

While specific data on this compound is unavailable, a related compound, (-)-2,10,11-Trihydroxy-N-n-propylnoraporphine (TNPA), has demonstrated anticonvulsant activity. nih.govacs.org In studies, TNPA was effective against audiogenic seizures in mice and protected against myoclonic responses to photic stimulation in baboons, showing a prolonged duration of action compared to apomorphine and NPA. nih.gov Generally, many aporphine alkaloids are known to have anticonvulsant properties. wikipedia.org

Table 2: Anticonvulsant Profile of (-)-2,10,11-Trihydroxy-N-n-propylnoraporphine (TNPA)

Animal ModelSeizure TypeEffect of TNPAReference
MouseAudiogenicProtection against seizures nih.gov
BaboonPhotic stimulation-induced myoclonic responseAbolished myoclonic response with prolonged duration nih.gov

Preclinical models of psychosis are used to screen for potential antipsychotic drugs. One common model is the methamphetamine-induced hyperactivity model. Methamphetamine increases dopamine release, leading to hyperlocomotion in rodents, which is considered to be a proxy for psychotic symptoms. A potential antipsychotic drug would be expected to reduce this hyperactivity.

The S(+) isomer of N-n-propylnoraporphine has been investigated as a potential atypical antipsychotic. nih.gov It selectively inhibits locomotor activity stimulated by low doses of R(-) isomers of apomorphine, suggesting it may have selective antidopaminergic actions in limbic areas of the brain. nih.gov Furthermore, long-term treatment with S(+)N-n-propylnoraporphine has been shown to cause differential increases in cerebrocortical D2-like and striatolimbic D4-like dopamine receptors, a profile that shares similarities with atypical antipsychotics like clozapine. nih.gov In a clinical context, N-propylnorapomorphine has been administered to schizophrenic patients, where it showed an acute antipsychotic action, although tolerance developed with subchronic dosing. nih.gov

Efficacy Studies in Neurodegenerative Animal Models

Beyond the 6-OHDA model for Parkinson's disease, other neurodegenerative models are used to assess the potential neuroprotective effects of new compounds. For instance, models of diffuse axonal injury, a type of traumatic brain injury, can be used. In such a model, the compound 8-OH-DPAT, a 5-HT1A receptor agonist, has been shown to exert a neuroprotective effect by inhibiting apoptosis (programmed cell death) of neural cells. nih.gov This effect was associated with a reduction in brain temperature and inhibition of caspase-3 protein expression. nih.gov Aporphine derivatives, in general, are also being investigated for their potential in treating oxidative stress-induced diseases, which are implicated in many neurodegenerative conditions like Alzheimer's disease. wikipedia.org

Preclinical Pharmacological Evaluation of Aporphine Derivatives in Biological Models

Preclinical Evaluation in Specific Disease Models

The use of nonhuman primate models treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a well-established method for studying Parkinson's disease and evaluating potential therapeutic agents. MPTP induces a parkinsonian syndrome in primates that closely mimics the human condition, including motor symptoms such as bradykinesia (slowness of movement), rigidity, and tremor.

While no specific studies on This compound in this model were identified, research on the structurally related D-2 dopamine agonist, (+)-4-propyl-9-hydroxynaphthoxazine (PHNO), offers relevant data. In a study involving three monkeys rendered permanently parkinsonian with MPTP, oral administration of PHNO was assessed for its ability to reverse motor deficits.

The study found that PHNO was a highly potent agent, capable of completely reversing the symptoms of parkinsonism in a dose-dependent manner. nih.gov The anti-parkinsonian effects of PHNO were observed to be similar to those of levodopa, a standard treatment for Parkinson's disease. nih.gov However, the administration of PHNO was also associated with treatment-induced side effects, including peak-dose dyskinesia (involuntary movements) and response fluctuations such as 'end-of-dose' deterioration. nih.gov These findings highlight the potential of this class of compounds to effectively manage parkinsonian motor symptoms, while also underscoring the need for further investigation to mitigate potential side effects. The production of dyskinesia was linked to the D-2 dopamine receptor, a key target for this class of drugs. nih.gov

Table 1: Behavioral Effects of (+)-4-propyl-9-hydroxynaphthoxazine (PHNO) in MPTP-Treated Primates

ParameterObservationCitation
Anti-parkinsonian Effect Complete reversal of parkinsonian symptoms nih.gov
Dose-dependence Effect was dose-dependent nih.gov
Comparison to Levodopa Similar anti-parkinsonian effect and frequency of side-effects nih.gov
Side Effects Peak-dose dyskinesia, 'end-of-dose' deterioration, 'on-off' phenomenon nih.gov

There is currently no available scientific literature detailing the effects of This compound on the modulation of glutamate (B1630785) decarboxylases (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA, during stroke recovery in murine models.

Research in the field of stroke recovery often focuses on enhancing neuroplasticity and mitigating the excitotoxicity that occurs following an ischemic event. The modulation of GABAergic neurotransmission is a key area of investigation in this context. Future studies would be necessary to determine if This compound or related compounds have any influence on GAD activity and GABA levels in the brain following a stroke, and whether such effects could contribute to functional recovery.

Structure Activity Relationships Sar and Molecular Insights

Impact of Hydroxyl Group Position on Pharmacological Profile

The position of the hydroxyl (-OH) group on the aromatic rings of the aporphine (B1220529) scaffold is a critical determinant of its interaction with dopamine (B1211576) receptors. The specific placement of this hydrogen-bonding moiety dictates the compound's affinity and whether it will act as an agonist or antagonist.

Comparison of 8-Hydroxy, 10-Hydroxy, and 11-Hydroxy Substitution Effects

The substitution pattern of hydroxyl groups on the A-ring of the aporphine nucleus significantly influences dopaminergic activity. While a catechol (dihydroxy) system, as seen in apomorphine (B128758), was once thought to be essential for potent dopaminergic agonism, studies on monohydroxylated aporphines have revealed a more complex relationship.

Research indicates that the presence of a hydroxyl group at position C-11 is crucial for high-affinity binding to D1 dopamine receptors. nih.gov Aporphines with a single hydroxyl group at C-11 have been shown to act as D1 receptor antagonists. nih.gov Conversely, the presence or absence of a hydroxyl group at the C-10 position appears to be a switch for agonist versus antagonist activity at D1 receptors. nih.gov For instance, (R)-Apomorphine, a dihydroxy aporphine with hydroxyl groups at C-10 and C-11, is a D1 agonist. nih.gov

The dopaminergic activity of monohydroxylated aporphines, particularly those with an N-n-propyl substituent, has been noted. It has been found that dopaminergic activity can be present in aporphines with a hydroxyl group at either the 10 or 11 position, challenging the notion that a catechol system is an absolute requirement for such effects. researchgate.net While direct comparative studies on the 8-hydroxy, 10-hydroxy, and 11-hydroxy N-n-propylnoraporphine analogs are not extensively detailed in the available literature, the existing data underscores the distinct roles of the 10- and 11-hydroxyl groups in modulating dopaminergic activity. The specific impact of the 8-hydroxy substitution in the context of an N-n-propylnoraporphine remains an area for further investigation, though studies on related dimeric aporphines with linkages at the C8 position have been conducted. mdpi.com

Influence of N-Substitution on Receptor Affinity and Activity

The substituent attached to the nitrogen atom of the aporphine ring system plays a pivotal role in determining the compound's potency and selectivity for different dopamine receptor subtypes.

Comparative Analysis of N-Methyl and N-Ethyl Analogues

In contrast to the D2-enhancing effect of the N-n-propyl group, an N-methyl substituent on the aporphine core tends to favor D1 receptor activity. acs.org Studies on N-alkyl-2-methoxy-11-hydroxynoraporphines have shown that N-methyl congeners can exhibit higher affinity for D1 than D2 receptors. nih.gov For example, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine displayed a Ki of 46 nM for D1 receptors and 235 nM for D2 receptors. nih.gov This highlights how the N-alkyl substituent can significantly influence D2 affinity and the D2/D1 selectivity profile. nih.gov While less data is available for N-ethyl analogues, the trend suggests that increasing the length of the N-alkyl chain from methyl to propyl shifts the selectivity towards the D2 receptor.

CompoundD1 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine46235
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine169044
(R)-(-)-2-methoxy-N-n-propylnorapomorphine64501.3

Role of Aporphine Ring System Rigidity and Conformation

The rigid, tetracyclic structure of the aporphine ring system is a fundamental aspect of its pharmacological activity, providing a defined spatial arrangement of key pharmacophoric elements for interaction with dopamine receptors.

Comparison with Flexible Benzyltetrahydroisoquinoline Moieties

The aporphine structure can be viewed as a conformationally constrained analog of the more flexible benzyltetrahydroisoquinolines. researchgate.net This rigidity is crucial for maintaining the optimal orientation of the aromatic ring and the nitrogen atom for effective receptor binding. Studies comparing the antioxidative properties of aporphines and benzyltetrahydroisoquinolines suggest that the biphenyl (B1667301) system inherent to the aporphine structure contributes significantly to their activity. nih.gov While this particular study focused on antioxidant capacity, it highlights the importance of the fused ring system. The aminotetralin structure, which can be considered a more flexible fragment of the aporphine, has also been identified as an active moiety for dopamine receptor interaction, suggesting that while rigidity is important, key pharmacophoric elements can be presented in more flexible scaffolds, albeit often with different pharmacological profiles.

Stereochemical Determinants of Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity of aporphine alkaloids. The rigid, tetracyclic structure of the aporphine nucleus contains a chiral center, meaning these compounds exist as enantiomers (non-superimposable mirror images). This chirality profoundly influences how the molecule interacts with its biological target, often resulting in one enantiomer having significantly different or even opposing pharmacological effects compared to the other.

A hallmark of the pharmacology of many aporphine derivatives is the pronounced enantiomeric specificity for agonist versus antagonist properties at dopamine receptors. Research on close analogs of 8-Hydroxy-N-n-propylnoraporphine provides a clear illustration of this principle.

In studies of 11-hydroxy-N-n-propylnoraporphine, a regioisomer of the title compound, the two enantiomers displayed a stark divergence in their effects. The (R)-(-) enantiomer was found to act as a dopamine agonist, capable of activating dopamine receptors and inducing associated behaviors in research models. nih.gov In stark contrast, the (S)-(+) enantiomer, while still able to bind to the same dopamine receptors, did not activate them and instead behaved as a dopamine antagonist. nih.gov This means the (S)-isomer can block the receptor, preventing its activation by either the (R)-isomer or endogenous dopamine.

This stereochemical division of activity is a recurring theme. The differential effects are attributed to the specific spatial orientation of key functional groups, such as the hydroxyl group and the N-propyl-substituted nitrogen atom, which must align precisely within the receptor's binding pocket to induce the conformational changes necessary for activation. nih.govnih.gov The (R)-configuration correctly positions these groups for an agonistic interaction, while the (S)-configuration fits into the binding site in a manner that precludes activation, leading to antagonism. This enantiomeric specificity underscores the highly defined three-dimensional requirements of the receptor binding site.

Similar stereoselective properties have been observed for other related ligands. For instance, the R-(+) and S-(-) enantiomers of 8-OH-DPAT, a well-studied aminotetralin with structural similarities, also exhibit different behavioral and receptor activity profiles, with the R-enantiomer generally showing greater agonistic potency at 5-HT1A receptors. nih.govnih.gov

Table 1: Enantiomeric Activity Profile of N-n-Propylnoraporphine Analogs

Compound/EnantiomerReceptor TargetObserved ActivityCitation
(R)-(-)-11-hydroxy-N-n-propylnoraporphineDopamine ReceptorsAgonist nih.gov
(S)-(+)-11-hydroxy-N-n-propylnoraporphineDopamine ReceptorsAntagonist nih.gov
R-(+)-8-OH-DPAT5-HT1A ReceptorsAgonist (greater activity) nih.gov
S-(-)-8-OH-DPAT5-HT1A ReceptorsPartial Agonist (lesser activity) nih.gov

Molecular Modeling and Computational Studies for Receptor Binding

To elucidate the structural basis for the observed biological activities of aporphine derivatives, researchers employ molecular modeling and computational chemistry. These in silico techniques provide invaluable insights into how ligands like this compound interact with their receptor targets at an atomic level.

Computational studies often begin with building three-dimensional models of the ligand and its target receptor, such as the dopamine or μ-opioid receptor. nih.govnih.gov Using software like Schrödinger or Gaussian, researchers can perform molecular docking simulations. nih.govdigitellinc.com These simulations predict the most likely binding pose of the ligand within the receptor's active site and estimate the binding affinity, often expressed as a binding energy (ΔG). digitellinc.comchapman.edu

These models can confirm the importance of specific intermolecular interactions, such as the crucial bond between the protonated amine of the ligand and an aspartate residue (e.g., Asp147 in the μ-opioid receptor), which is known to be essential for initiating GPCR activation. chapman.edu By modeling both the (R) and (S) enantiomers, these studies can provide a structural explanation for their differing pharmacological roles. The models can show how the agonist enantiomer achieves a conformation that stabilizes the active state of the receptor, while the antagonist enantiomer binds in a way that prevents this conformational change. nih.gov

Furthermore, computational methods are used to calculate key physicochemical properties that influence a compound's behavior. These include:

pKa: The acidity constant, which determines the proportion of the molecule that is protonated (charged) at a given physiological pH. This is critical for the ionic interaction with the receptor. nih.govresearchgate.net

Partition coefficient (logP): A measure of lipophilicity, which affects the molecule's ability to cross lipid membranes, including the blood-brain barrier. digitellinc.comchapman.edu

By correlating these calculated properties with experimental binding data, researchers can build robust structure-activity relationship (SAR) models. nih.gov These models not only help explain the activity of existing compounds but also guide the design of new derivatives with improved potency and selectivity. nih.gov

Metabolic Pathways Affecting Aporphine Activity in Research Models

The duration and intensity of a compound's action are heavily influenced by its metabolic fate. For aporphine alkaloids, metabolism in research models primarily occurs in the liver and involves several key enzymatic pathways that modify the molecule to facilitate its excretion. wikipedia.org

The primary routes of metabolism for aporphines involve Phase I and Phase II reactions.

Phase I Metabolism: This phase, largely mediated by the cytochrome P450 (CYP450) family of enzymes, involves reactions that introduce or expose functional groups. mdpi.com For aporphines like the closely related apomorphine, this includes N-demethylation (or N-dealkylation for N-propyl groups), O-methylation of catechol hydroxyl groups, and auto-oxidation. wikipedia.org Alpha-oxidation, the oxidation of the carbon atom adjacent to the nitrogen, is another potential metabolic pathway for N-alkyl amines. nih.gov

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and promote elimination. Key Phase II pathways for aporphines include O-glucuronidation, catalyzed by uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs), and sulfation. wikipedia.orgmdpi.com

Future Directions and Translational Research Potential Preclinical Perspective

Development of Novel Dopamine (B1211576) Receptor Ligands

The development of novel dopamine receptor ligands inspired by natural products like 8-Hydroxy-N-n-propylnoraporphine is a significant area of research. The aporphine (B1220529) structure is a well-established pharmacophore for dopamine receptor interaction. Extensive structure-activity relationship (SAR) studies on apomorphine (B128758), a closely related aporphine, have been conducted to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov

A key finding in aporphine research is that N-n-propyl derivatives of monohydroxylated aporphines are often more potent as dopamine (DA) receptor agonists than their N-methyl counterparts. This highlights the importance of the N-n-propyl substitution, as seen in this compound, for enhancing dopaminergic activity. Furthermore, research has demonstrated that a catechol system (two adjacent hydroxyl groups) is not an absolute requirement for dopaminergic activity in these compounds, broadening the scope for designing new ligands. nih.gov The goal is to create ligands with improved selectivity for specific dopamine receptor subtypes (e.g., D1, D2, D3), which is crucial for targeting diseases like Parkinson's or schizophrenia while minimizing side effects. nih.govnih.gov The design of dual-target ligands, for instance, combining dopamine D3 receptor antagonism with µ-opioid receptor agonism, represents a new frontier for developing safer analgesics. nih.gov

Table 1: Dopaminergic Activity of Select Aporphine Derivatives This table is based on data from preclinical studies and is for informational purposes only.

Compound Receptor Target(s) Observed Activity Reference
(+/-)-10-Hydroxy-N-n-propylnoraporphine Dopamine Receptors Causes rotational behavior in animal models nih.gov
(-)-Apomorphine D1-like & D2-like Receptors Dopamine agonist; used as a benchmark nih.gov
(+/-)-N-n-propylnorapomorphine (NPA) Dopamine Receptors Potent dopamine agonist, more so than apomorphine nih.gov
(S)-(-)-3-PPP Dopamine Autoreceptors & Postsynaptic Receptors Acts as a presynaptic agonist and postsynaptic antagonist nih.gov

Exploration of Serotonin (B10506) Receptor Modulators for Neurological Conditions

While the dopaminergic activity of aporphines is well-documented, their interaction with serotonin (5-HT) receptors is an emerging area of interest for treating neurological conditions. Apomorphine itself is known to act on various serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. nih.gov This dual action on both dopaminergic and serotonergic systems could be beneficial for complex disorders.

Recent research has focused on synthesizing novel aporphine derivatives to specifically target 5-HT receptors. For example, a series of fluorinated (R)-(-)-aporphine derivatives were identified as potent and selective ligands for the 5-HT2C receptor. nih.gov The modulation of 5-HT2 receptors by aporphine alkaloids like glaucine (B1671577) and isolaureline is being explored for potential treatments for post-traumatic stress disorder (PTSD) and substance use disorders. nih.gov The natural aporphine alkaloid roemerine (B1679503) has been shown to exert effects on the serotonergic system, suggesting antidepressant-like activity. nih.gov The development of aporphine-based compounds that can selectively modulate specific 5-HT receptor subtypes offers a promising strategy for novel therapies for depression and other CNS disorders. nih.govmdpi.com

Continued Research on Specific Therapeutic Applications (e.g., Parkinson's Disease, Stroke)

Parkinson's Disease: The primary therapeutic application explored for N-n-propylnoraporphine derivatives is Parkinson's disease (PD). nih.gov The dopaminergic agonist activity of these compounds can help replace the function of the depleted dopamine in the brains of PD patients. nih.gov Apomorphine is already used in advanced PD to manage motor fluctuations. nih.gov Research into derivatives like 10-hydroxy-N-n-propylnoraporphine has shown they can induce motor activity in animal models of PD, suggesting their potential to alleviate symptoms. nih.gov The future direction involves creating derivatives with improved oral bioavailability and fewer side effects compared to existing treatments. researchgate.net

Stroke: The neuroprotective potential of aporphine alkaloids is also being investigated in the context of ischemic stroke. While direct studies on this compound are limited, related aporphines have shown promise. For instance, the natural aporphine nuciferine (B1677029) has been found to significantly improve neurological deficit scores and reduce cerebral edema and infarction in animal models of stroke. nih.gov Another apomorphine derivative, D55, was found to activate the Nrf2 antioxidant pathway, a mechanism known to be protective in stroke models. nih.gov This suggests that the aporphine scaffold could be a valuable starting point for developing new multi-targeted agents for stroke that offer neuroprotection through mechanisms like anti-oxidation and anti-inflammation. nih.govnih.gov

Utilization of this compound as a Research Tool for Neurotransmitter System Investigations

Compounds like this compound and its isomers are valuable research tools for probing the complex workings of neurotransmitter systems. Their ability to act as agonists at dopamine receptors allows scientists to study the downstream effects of receptor activation in a controlled manner. nih.gov

For example, the administration of dopaminergic aporphines in animal models with unilateral lesions of dopamine pathways causes the animals to rotate. This rotational behavior is a quantifiable measure of dopamine receptor stimulation, enabling researchers to screen new compounds for dopaminergic activity and to better understand the neural circuits involved in motor control. nih.gov The development of radiolabeled versions of potent and selective aporphine ligands could also provide powerful probes for in vivo imaging techniques like Positron Emission Tomography (PET), allowing for the visualization and quantification of dopamine and serotonin receptors in the living brain. nih.gov

Design of Next-Generation Aporphine Derivatives with Optimized Pharmacological Profiles

The future of aporphine-based therapeutics lies in the rational design of next-generation derivatives with optimized pharmacological profiles. This involves targeted chemical modifications to the aporphine core to enhance desired properties while minimizing or eliminating undesired ones. researchgate.net Key goals include:

Improving Receptor Selectivity: Modifying the structure to increase affinity for a specific dopamine or serotonin receptor subtype to create more targeted therapies. nih.govnih.gov

Enhancing Bioavailability: Altering the physicochemical properties of the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to effective oral formulations. researchgate.net

Reducing Side Effects: Engineering out the parts of the molecule responsible for adverse effects, such as the strong emetic (vomiting-inducing) properties associated with apomorphine, while retaining therapeutic activity. researchgate.netnih.gov

Creating Bifunctional Molecules: Designing single molecules that can interact with multiple targets, such as both dopamine and serotonin receptors, or that combine a therapeutic action with an antioxidant effect. nih.gov

Recent work has involved creating libraries of apomorphine derivatives by modifying the hydroxyl and methyl groups on the aporphine framework, leading to the identification of compounds with potent anti-cell death effects but reduced dopamine agonist activity. researchgate.netnih.gov This strategic approach, combining synthetic chemistry with pharmacological screening, is essential for unlocking the full therapeutic potential of the aporphine scaffold. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Hydroxy-N-n-propylnoraporphine, and how can researchers optimize yield and purity?

  • Methodological Answer : Begin with a retro-synthetic analysis to identify key intermediates, such as aporphine alkaloid derivatives. Use catalytic hydrogenation or palladium-mediated coupling for introducing the N-n-propyl group. Purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) and validate purity using HPLC with UV detection (λ = 254 nm). Monitor reaction progress via TLC and confirm structural integrity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) . For yield optimization, explore solvent polarity and temperature effects using Design of Experiments (DoE) frameworks .

Q. How should researchers safely handle and store this compound in preclinical studies?

  • Methodological Answer : Adhere to NIH preclinical guidelines for compound handling: use fume hoods, nitrile gloves, and lab coats. Store at -20°C under inert gas (argon) to prevent oxidation. Conduct stability studies under varying pH and temperature conditions (e.g., 4°C, 25°C, 40°C) for 30 days, analyzing degradation products via LC-MS. Include Material Safety Data Sheet (MSDS) protocols for spill management and disposal .

Q. What in vitro and in vivo models are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : For receptor affinity studies, use radioligand binding assays (e.g., dopamine D1/D2 receptors, serotonin 5-HT2A). In vitro cytotoxicity can be assessed via MTT assays on HEK-293 or SH-SY5Y cell lines. For in vivo efficacy, employ rodent models of Parkinson’s disease (6-OHDA-lesioned rats) with behavioral tests (rotarod, catalepsy). Ensure compliance with ARRIVE guidelines for animal welfare and statistical power calculations (n ≥ 8/group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor selectivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Perform pharmacokinetic profiling (plasma half-life, brain penetration) to assess bioavailability discrepancies. Use microdialysis in rodent brains to measure real-time neurotransmitter levels post-administration. Cross-validate in vitro findings with ex vivo autoradiography. Apply Bayesian statistical models to reconcile conflicting data, incorporating covariates like protein binding and metabolic stability .

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in human hepatocytes?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) or primary hepatocytes, using CYP450 inhibitors (e.g., ketoconazole for CYP3A4). Identify phase I metabolites (oxidation, dealkylation) via UPLC-QTOF-MS and phase II conjugates (glucuronidation) with β-glucuronidase treatment. Compare metabolite profiles across species (rat, dog, human) to predict translational relevance. Use software like MetaboLynx for pathway mapping .

Q. How should researchers design studies to address conflicting results in dose-response relationships across different experimental models?

  • Methodological Answer : Conduct meta-analyses of existing dose-response data, applying random-effects models to account for heterogeneity. Validate findings using orthogonal assays (e.g., electrophysiology for functional activity vs. binding affinity). Explore non-linear regression models (e.g., Hill slopes) and assess allosteric modulation potential. Replicate experiments under standardized conditions (e.g., cell passage number, animal age) to minimize variability .

Q. What methodological approaches are critical for translating preclinical findings of this compound into clinical trials?

  • Methodological Answer : Establish pharmacokinetic/pharmacodynamic (PK/PD) correlations using allometric scaling from rodent data. Conduct toxicokinetic studies in two species (rodent and non-rodent) with GLP compliance. Use quantitative systems pharmacology (QSP) models to predict human efficacy thresholds. Design phase I trials with adaptive dosing, incorporating biomarkers (e.g., CSF dopamine levels) for early efficacy signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.